molecular formula C4H9NO3S B11931046 Methyiin

Methyiin

Cat. No.: B11931046
M. Wt: 151.19 g/mol
InChI Key: ZZLHPCSGGOGHFW-OLLQQOEVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyiin can be synthesized through the oxidation of S-methyl-L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the selective oxidation of the sulfur atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyiin undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert this compound back to S-methyl-L-cysteine.

    Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: S-methyl-L-cysteine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyiin has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.

    Biology: Studied for its role in sulfur metabolism and its potential as a biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyiin exerts its effects involves its ability to undergo redox reactions. The sulfur atom in this compound can participate in oxidation-reduction cycles, which can influence various biochemical pathways. This compound’s molecular targets include enzymes involved in sulfur metabolism and redox regulation.

Comparison with Similar Compounds

Methyiin can be compared to other sulfur-containing compounds such as:

    Methionine: An essential amino acid with similar sulfur chemistry but different biological roles.

    Cysteine: Another sulfur-containing amino acid that can be oxidized to form cystine.

    S-methyl-L-cysteine: The precursor to this compound, which undergoes oxidation to form this compound.

Uniqueness: this compound’s unique feature is its specific oxidation state, which allows it to participate in distinct redox reactions compared to its analogs. This property makes it valuable in research focused on oxidative stress and sulfur metabolism.

Properties

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

(2S)-2-amino-3-[(S)-methylsulfinyl]propanoic acid

InChI

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9+/m1/s1

InChI Key

ZZLHPCSGGOGHFW-OLLQQOEVSA-N

Isomeric SMILES

C[S@](=O)C[C@H](C(=O)O)N

Canonical SMILES

CS(=O)CC(C(=O)O)N

Origin of Product

United States

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